Ethyl-d5 chloroformate

Description

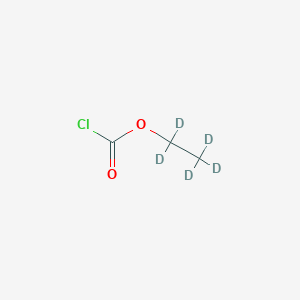

Structure

3D Structure

Properties

CAS No. |

1056938-00-1 |

|---|---|

Molecular Formula |

C3H5ClO2 |

Molecular Weight |

113.55 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl carbonochloridate |

InChI |

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3,2D2 |

InChI Key |

RIFGWPKJUGCATF-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)Cl |

Canonical SMILES |

CCOC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl-d5 Chloroformate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-d5 chloroformate (d5-ECF) is the deuterated analog of ethyl chloroformate, a versatile reagent in organic synthesis and analytical chemistry. In d5-ECF, the five hydrogen atoms of the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling imparts unique properties to the molecule, making it an invaluable tool in modern research and development, particularly in mass spectrometry-based applications where it serves as an internal standard for quantitative analysis and as a derivatizing agent to enhance the volatility and chromatographic properties of polar analytes.[1]

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of Ethyl-d5 chloroformate, with a focus on its practical utility in the laboratory.

Physicochemical and Structural Properties

Ethyl-d5 chloroformate is a colorless, corrosive, and highly toxic liquid.[1] Its physical and chemical properties are largely similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of five deuterium atoms.

| Property | Value | Source(s) |

| Chemical Formula | C₃D₅ClO₂ | [2] |

| Molecular Weight | 113.55 g/mol | [2] |

| CAS Number | 1056938-00-1 | [1] |

| Appearance | Colorless liquid | [1] |

| Isotopic Purity | Typically ≥99 atom % D | [2] |

| Boiling Point | 93-95 °C (for non-deuterated) | [1] |

| Density | ~1.14 g/mL at 20 °C (for non-deuterated) | [1] |

| Solubility | Decomposes in water; soluble in most organic solvents | [1] |

Chemical Structure

The structure of Ethyl-d5 chloroformate consists of a central carbonyl group bonded to a chlorine atom and a deuterated ethoxy group.

Spectroscopic Analysis

¹H NMR Spectroscopy: A proton NMR spectrum of Ethyl-d5 chloroformate is expected to show no signals, as all hydrogen atoms on the ethyl group are replaced by deuterium. This is a key indicator of successful deuteration. For comparison, the ¹H NMR spectrum of non-deuterated ethyl chloroformate shows a quartet at approximately 4.3 ppm (CH₂) and a triplet at approximately 1.4 ppm (CH₃).[3][4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Ethyl-d5 chloroformate is expected to show three signals. The carbonyl carbon will appear as a singlet at approximately 150 ppm.[5] The two carbons of the ethyl group will be coupled to deuterium (spin I=1), resulting in triplets. The chemical shifts will be similar to those of ethyl chloroformate (approximately 65 ppm for the CH₂ and 14 ppm for the CH₃), with slight upfield shifts possible due to the isotopic effect.[5]

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl-d5 chloroformate will be dominated by a strong C=O stretching band around 1770-1780 cm⁻¹, characteristic of chloroformates.[6][7] The C-H stretching and bending vibrations present in the spectrum of ethyl chloroformate (around 2900-3000 cm⁻¹ and 1370-1450 cm⁻¹, respectively) will be replaced by C-D stretching and bending vibrations at lower frequencies (approximately 2100-2200 cm⁻¹ and 900-1100 cm⁻¹, respectively).[6][7]

Mass Spectrometry (MS): The mass spectrum of Ethyl-d5 chloroformate will show a molecular ion (M⁺) peak at m/z 113 and 115 (due to the presence of ³⁵Cl and ³⁷Cl isotopes), which is 5 mass units higher than that of ethyl chloroformate. The fragmentation pattern is expected to be similar to the non-deuterated analog, with key fragments corresponding to the loss of the ethoxy-d5 radical and subsequent fragmentations.[6]

Synthesis

Ethyl-d5 chloroformate is synthesized by the reaction of deuterated ethanol (ethanol-d6) with phosgene (COCl₂).[1] This reaction is typically carried out at low temperatures to minimize the formation of byproducts such as diethyl carbonate.[8]

The overall reaction is as follows:

CD₃CD₂OD + COCl₂ → CD₃CD₂OCOCl + DCl

Applications in Research and Drug Development

The primary utility of Ethyl-d5 chloroformate stems from its isotopic labeling, which makes it a valuable tool in a variety of analytical and synthetic applications.

Derivatization Agent for GC-MS and LC-MS Analysis

Ethyl chloroformate is a widely used derivatizing agent for polar analytes containing functional groups such as amines, phenols, and carboxylic acids.[9][10][11] The derivatization reaction replaces active hydrogens with an ethoxycarbonyl group, which increases the volatility and thermal stability of the analytes, making them amenable to gas chromatography (GC) analysis. Ethyl-d5 chloroformate can be used in a similar manner, with the added benefit of introducing a stable isotope label.

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass.[12][13] Ethyl-d5 chloroformate is an excellent internal standard for methods involving derivatization with ethyl chloroformate. By adding a known amount of d5-ECF-derivatized standard to a sample, any variability in the derivatization reaction efficiency, extraction recovery, and ionization in the mass spectrometer can be accurately corrected for, leading to highly precise and accurate quantification of the target analyte.

Mechanistic Studies

The kinetic isotope effect (KIE) associated with the cleavage of C-D bonds compared to C-H bonds can be exploited to study reaction mechanisms. While not a primary application of d5-ECF itself, the principle of using deuterated compounds to probe reaction pathways is a fundamental concept in physical organic chemistry.

Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis using Ethyl-d5 Chloroformate as an Internal Standard

This protocol is adapted from established methods for the derivatization of amino acids using ethyl chloroformate.[9] Ethyl-d5 chloroformate is used to prepare the internal standard solution.

Materials:

-

Amino acid standards

-

Ethyl-d5 chloroformate (for internal standard preparation)

-

Ethyl chloroformate

-

Pyridine

-

Ethanol

-

Chloroform

-

Anhydrous sodium sulfate

-

0.1 M HCl

-

Sample containing amino acids (e.g., protein hydrolysate, biological fluid)

Procedure:

-

Preparation of Internal Standard (IS) Solution: Prepare a stock solution of a representative amino acid (e.g., norvaline) at a known concentration in 0.1 M HCl. Derivatize a small aliquot of this stock solution with Ethyl-d5 chloroformate following steps 3-6 below to create the d5-ECF derivatized internal standard.

-

Sample Preparation: To 100 µL of the sample or amino acid standard solution in a glass vial, add a known amount of the d5-ECF derivatized internal standard.

-

Derivatization:

-

Add 50 µL of ethanol/pyridine (4:1 v/v) to the sample and vortex briefly.

-

Add 10 µL of ethyl chloroformate and vortex for 30 seconds. A biphasic system will form.

-

-

Extraction:

-

Add 100 µL of chloroform and vortex for 30 seconds.

-

Centrifuge for 2 minutes to separate the layers.

-

-

Isolation: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject 1-2 µL of the dried organic layer into the GC-MS system.

Safety, Handling, and Storage

Ethyl-d5 chloroformate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Highly flammable, toxic if inhaled or swallowed, and causes severe skin and eye burns.[6][7] It is also corrosive.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as water, bases, and oxidizing agents.[2] Recommended storage temperature is 2-8°C.[2]

Conclusion

Ethyl-d5 chloroformate is a powerful tool for researchers in organic synthesis and analytical chemistry. Its utility as an internal standard and derivatizing agent in mass spectrometry-based analyses allows for highly accurate and sensitive quantification of a wide range of analytes. Understanding its chemical properties, reactivity, and proper handling is crucial for its effective and safe use in the laboratory. This guide provides a foundational understanding of this important isotopically labeled compound, empowering scientists to leverage its unique properties in their research endeavors.

References

- Stalling, D. L., & Gehrke, C. W. (1966). Quantitative analysis of amino acids by gas chromatography.

-

PubChem. Ethyl chloroformate. [Link]

-

NIST. α-Chloroethyl chloroformate. [Link]

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

- Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.

- Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.

-

SciSpace. IR Spectra Analysis of Ethyl Compounds. [Link]

- Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. (2016). Journal of Mass Spectrometry, 51(10), 861-873.

-

Royal Society of Chemistry. Supporting Information for Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. [Link]

- Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments. (1996).

-

Science.gov. ethyl chloroformate derivatization: Topics by Science.gov. [Link]

-

Wikipedia. Ethyl chloroformate. [Link]

- Qiu, Y., Su, M., Liu, Y., Chen, M., Gu, J., Zhang, J., & Jia, W. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica chimica acta, 583(2), 277-283.

- Mudiam, M. K. R., Jain, R., & Murthy, R. C. (2012). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Analytical and bioanalytical chemistry, 402(2), 951-957.

- Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. (2025). Molecules, 30(14), 3189.

- Google Patents.

- An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. (2022). Molecules, 27(15), 4983.

-

SciSpace. Ethyl chloroformate | 831 Publications | 7377 Citations | Top Authors | Related Topics. [Link]

-

Chemistry Stack Exchange. Stronger ESI signal for deuterated substances. [Link]

-

DUBI CHEM. ETHYL CHLOROFORMATE FOR SYNTHESIS. [Link]

Sources

- 1. Ethyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Ethyl chloroformate(541-41-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl chloroformate(541-41-3) 13C NMR [m.chemicalbook.com]

- 6. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl chloroformate(541-41-3) IR Spectrum [m.chemicalbook.com]

- 8. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]

- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]

- 13. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis and Validation of Ethyl-d5 Chloroformate: A Technical Guide

Executive Summary

Ethyl-d5 chloroformate (ClCOOC₂D₅) is a critical isotopologue used extensively in quantitative metabolomics and pharmaceutical research. As a derivatizing agent, it enables Isotope Dilution Mass Spectrometry (IDMS) , allowing for the precise quantification of amino acids, organic acids, and amines in complex biological matrices by mitigating matrix effects.

This guide details a rigorously validated laboratory-scale synthesis using bis(trichloromethyl) carbonate (Triphosgene) . Unlike industrial methods utilizing gaseous phosgene, this protocol offers superior stoichiometric control and safety for research environments while maintaining high isotopic purity (>99 atom % D).

Part 1: Chemical Foundation & Properties

The substitution of five hydrogen atoms with deuterium significantly alters the mass spectral signature without impacting the chemical reactivity required for acylation.

Table 1: Comparative Physicochemical Profile

| Property | Ethyl Chloroformate (Native) | Ethyl-d5 Chloroformate (Labeled) |

| Formula | C₃H₅ClO₂ | C₃D₅ClO₂ |

| Molecular Weight | 108.52 g/mol | 113.55 g/mol |

| Boiling Point | 93–95 °C | 93–95 °C (Negligible isotope effect) |

| Density | 1.135 g/mL | ~1.19 g/mL (Estimated due to mass) |

| Mass Shift (MS) | M | M+5 |

| Key Application | Derivatization | Internal Standard / Flux Analysis |

Part 2: Synthesis Strategy & Mechanism

The Triphosgene Advantage

While industrial synthesis utilizes gas-phase phosgenation of ethanol, this is impractical and hazardous for laboratory synthesis. The Triphosgene (BTC) route is the preferred methodology for high-value deuterated precursors because:

-

Stoichiometry: BTC is a crystalline solid, allowing precise weighing to minimize waste of expensive Ethanol-d5.

-

Safety: Phosgene is generated in situ in stoichiometric amounts.

-

Purity: Reduced formation of the diethyl carbonate byproduct compared to gas-phase methods.

Reaction Mechanism

Triphosgene decomposes into three equivalents of phosgene upon nucleophilic attack or catalysis. In the presence of Ethanol-d5 and a base (Triethylamine), the reaction proceeds via an addition-elimination pathway.

Figure 1: Mechanistic pathway for the conversion of Triphosgene and Ethanol-d5 into Ethyl-d5 Chloroformate.[1]

Part 3: Experimental Protocol

Safety Warning: This reaction generates phosgene intermediates. All operations must be performed in a properly functioning fume hood. Wear a full-face respirator, chemical-resistant gloves, and a lab coat. Have an ammonia solution available for neutralization.

Reagents & Equipment[3][4][5][6][7][8]

-

Precursor: Ethanol-d5 (anhydrous, >99.5% D).

-

Reagent: Triphosgene (Bis(trichloromethyl) carbonate).[1]

-

Base: Triethylamine (Et₃N), dried over KOH.

-

Solvent: Dichloromethane (DCM), anhydrous.[2]

-

Apparatus: 3-neck round bottom flask, addition funnel, N₂ atmosphere, ice-salt bath (-5°C).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 250 mL 3-neck flask and flush with Nitrogen (N₂).

-

Charge the flask with Triphosgene (10.0 g, 33.7 mmol) dissolved in anhydrous DCM (100 mL) .

-

Cool the solution to -5°C using an ice-salt bath.

-

-

Controlled Addition (Critical Step):

-

Mix Ethanol-d5 (5.9 mL, 100 mmol) with Triethylamine (14.0 mL, 100 mmol) in a separate dry flask.

-

Transfer this mixture to the addition funnel.

-

Crucial: Add the alcohol/amine mixture dropwise over 60 minutes.

-

Why? Rapid addition causes a temperature spike, favoring the formation of the symmetric carbonate byproduct (Diethyl-d10 carbonate) and hydrolysis. Maintain T < 5°C.

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to stir at 0°C for 2 hours .

-

Slowly warm to room temperature (25°C) and stir for an additional 1 hour to ensure complete conversion of the intermediate.

-

-

Workup & Purification:

-

The reaction will form a thick white precipitate of Triethylamine Hydrochloride (Et₃N·HCl).

-

Filter the mixture rapidly through a sintered glass funnel under N₂ to remove the salt.

-

Concentrate the filtrate carefully (rotary evaporator, bath T < 30°C, mild vacuum) to remove DCM. Do not overheat.

-

Distillation: Perform a fractional distillation on the residue.[3] Collect the fraction boiling at 93–95°C .

-

Part 4: Isotopic Purity & Quality Control

Validating the enrichment level is essential before using the reagent in quantitative studies.[4]

1H-NMR Spectroscopy (The "Silent" Spectrum)

The most rapid check for isotopic purity is Proton NMR.

-

Protocol: Dissolve 10 µL of product in CDCl₃.

-

Expectation: A pure Ethyl-d5 chloroformate should show no signals in the typical ethyl region (1.3 ppm triplet, 4.3 ppm quartet).

-

Quantification: Add a known internal standard (e.g., Benzene). Integrate the residual peaks at 1.3/4.3 ppm.

-

Calculation: If the integration of the "silent" ethyl region is <1% of the theoretical non-deuterated intensity, the isotopic purity is >99%.

-

GC-MS Analysis

Direct injection or derivatization with a standard amine (e.g., Valine).

-

Monitor Ions:

-

Native: m/z 108 (Molecular Ion), m/z 63 (COCl⁺), m/z 29 (Ethyl).

-

Labeled: m/z 113 (M+5), m/z 63 (COCl⁺), m/z 34 (Ethyl-d5).

-

-

Criteria: The abundance of the M+0 (108) ion should be negligible.

Table 2: QC Specification Sheet

| Test | Specification | Method |

| Appearance | Clear, colorless liquid | Visual |

| Purity (Chemical) | > 98.0% | GC-FID |

| Isotopic Enrichment | > 99 atom % D | 1H-NMR / MS |

| 1H-NMR | < 1% residual ethyl protons | 400 MHz CDCl₃ |

Part 5: Applications in Metabolomics

Ethyl-d5 chloroformate is primarily used to create "heavy" derivatives of metabolites for Flux Analysis and Internal Standardization .

Figure 2: Metabolomics workflow utilizing Ethyl-d5 chloroformate for stable isotope labeling.

Protocol Highlight: Amino Acid Profiling

-

Mix: 50 µL Bio-fluid + 10 µL Pyridine.

-

React: Add 5 µL Ethyl-d5 Chloroformate . Vortex 30s.

-

Extract: Add 100 µL Chloroform (containing 1% ECF).

-

Analyze: Inject organic layer into GC-MS.

-

Result: Amino acids are converted to N(O,S)-ethoxycarbonyl ethyl esters. The "Heavy" tag allows differentiation from endogenous metabolites.

-

References

-

Sigma-Aldrich. Ethyl-d5 chloroformate solution, 99 atom % D - Product Specification. Retrieved from

-

Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. Analytica Chimica Acta. Retrieved from

-

Organic Syntheses. Preparation of Chloroformates using Triphosgene. Org. Synth. Coll. Vol. 10. Retrieved from

-

Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates.[5] Organic Letters. Retrieved from

-

ResolveMass Laboratories. Isotopic Purity Analysis using LC-MS. Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. prepchem.com [prepchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

Mechanism of Ethyl-d5 Chloroformate Derivatization: An In-Depth Technical Guide

Introduction: The Strategic Role of Isotopic Derivatization in Metabolomics

In modern mass spectrometry-based metabolomics and drug development, the accurate quantification of highly polar, protic metabolites (such as amino acids, organic acids, and biogenic amines) is a persistent analytical challenge. These compounds require chemical derivatization to reduce polarity, increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS), and improve ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

The alkyl chloroformate derivatization method, pioneered by Petr Hušek, revolutionized this process by enabling instantaneous, aqueous-phase derivatization without the need for prior sample drying or lyophilization[2]. Within this framework, Ethyl-d5 chloroformate (ECF-d5) has emerged as a critical reagent for Stable Isotope-Resolved Metabolomics (SIRM) and isotope dilution mass spectrometry[3]. By introducing a stable +5 Da mass shift per derivatized functional group, ECF-d5 allows researchers to create perfect internal standards, multiplex samples, and trace metabolic flux with absolute structural confidence.

Core Chemical Mechanisms: Causality in Isotopic Labeling

To utilize ECF-d5 effectively, researchers must understand that the derivatization of amines and carboxylic acids proceeds via two fundamentally distinct chemical pathways. A failure to account for these mechanistic differences often leads to incomplete isotopic labeling and compromised quantitative data.

Pathway A: Amine Derivatization (Direct Acylation)

Primary and secondary amines undergo a direct nucleophilic acyl substitution. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the Ethyl-d5 chloroformate. Following the collapse of the tetrahedral intermediate and the displacement of the chloride ion, an Ethyl-d5 carbamate (N-ethoxycarbonyl-d5 derivative) is formed. Because the acylating group comes directly from the ECF-d5 reagent, the resulting mass shift is strictly dictated by the chloroformate.

Pathway B: Carboxylic Acid Derivatization (Mixed Anhydride Exchange)

The esterification of carboxylic acids is more complex and represents a common pitfall in isotopic labeling.

-

Activation: The carboxylic acid is first deprotonated by a basic catalyst (typically pyridine). Pyridine also reacts with ECF-d5 to form a highly reactive N-ethoxycarbonylpyridinium intermediate[4].

-

Mixed Anhydride Formation: The carboxylate attacks this activated complex, displacing chloride to form a highly unstable mixed carboxylic-carbonic anhydride [5].

-

Alcohol Exchange (The Critical Step): The mixed anhydride is subsequently attacked by the alcohol co-solvent (ethanol) present in the reaction mixture. This nucleophilic attack occurs at the carbonyl carbon of the original carboxylic acid, resulting in the evolution of CO₂ gas, the release of the alcohol moiety from the chloroformate, and the formation of the final ester[5],[4].

Expert Insight & Causality: Because the alkoxy group of the final ester originates primarily from the alcohol solvent rather than the chloroformate reagent, using unlabeled ethanol as a co-solvent with ECF-d5 will result in unlabeled esters [1],[4]. To achieve a uniform +5 Da mass shift across both amines and carboxylic acids, researchers must use Ethanol-d6 (or Ethanol-d5) as the co-solvent.

Figure 1: Reaction mechanism of amine and carboxylic acid derivatization using Ethyl-d5 chloroformate.

Quantitative Data Interpretation

When analyzing the derivatized products via MS, the mass shifts must be calculated based on the specific functional groups modified. Table 1 summarizes the expected mass shifts when using the ECF-d5 / Ethanol-d6 system compared to native metabolites and unlabeled ECF protocols.

Table 1: Quantitative Mass Shifts for ECF-d5 / Ethanol-d6 Derivatization

| Functional Group | Derivatized Product | Reagent Source of Isotopic Label | Net Mass Shift vs. Native (Da) | Mass Shift vs. Unlabeled ECF (Da) |

| Primary Amine (-NH₂) | Ethyl-d5 Carbamate | Ethyl-d5 Chloroformate | +77 | +5 |

| Secondary Amine (-NHR) | Ethyl-d5 Carbamate | Ethyl-d5 Chloroformate | +77 | +5 |

| Carboxylic Acid (-COOH) | Ethyl-d5 Ester | Ethanol-d6 (Co-solvent) | +33 | +5 |

| Phenolic Hydroxyl (-OH) | Ethyl-d5 Carbonate | Ethyl-d5 Chloroformate | +77 | +5 |

Note: Aliphatic hydroxyl groups generally do not react under these mild aqueous conditions, preserving the structural integrity of complex carbohydrates and sterols.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol integrates built-in physical validation checks. This workflow is optimized for 50 µL of aqueous biological extract (e.g., serum, urine, or cell lysate)[2].

Step-by-Step Methodology

-

Matrix Preparation: Aliquot 50 µL of the aqueous biological sample into a glass reaction vial.

-

Catalyst & Co-solvent Addition: Add 400 µL of a Pyridine / Ethanol-d6 mixture (1:4 v/v).

-

Causality: Pyridine acts as the basic catalyst and acid scavenger, while Ethanol-d6 provides the necessary isotopic alkoxy donor to prevent unlabeled ester formation[4].

-

-

Derivatization: Add 50 µL of Ethyl-d5 chloroformate directly to the mixture.

-

Causality: ECF-d5 acts as the direct acylating agent for amines and activates the carboxylic acids[5].

-

-

Agitation & Physical Validation: Vortex the mixture vigorously for 30–60 seconds at room temperature.

-

Self-Validation Checkpoint: Observe the reaction for the evolution of CO₂ gas bubbles. The cessation of effervescence serves as a visual, self-validating indicator that the mixed anhydride decomposition and esterification are complete.

-

-

Liquid-Liquid Extraction (LLE): Add 200 µL of Chloroform and 200 µL of a 1 M Sodium Carbonate buffer (pH 10).

-

Causality: The organic solvent extracts the newly rendered hydrophobic d5-derivatives. The basic buffer neutralizes residual acid, quenches unreacted ECF-d5, and partitions polar interferents into the aqueous phase[2].

-

-

Phase Separation: Centrifuge at 5000 rpm for 5 minutes. Carefully extract the lower organic phase (chloroform) for immediate GC-MS or LC-MS analysis[1].

Figure 2: Rapid aqueous-phase derivatization and extraction workflow for GC-MS/LC-MS analysis.

References

1.[1] High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMKEkMCEJIJzSxnOn-u8fmFW4nlnEBdSgsvk5cgXPLtacsyGtKneFUcv5HS6FeTkrBzZQ4BRl_Nn3OwrS8fqgDj0-R8yduJn3q6pXkEf21CT6JFxkxIJGPzy3F86g55US3R3botDP0gDvyMQ==] 2.[5] Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6T93QKzQwREq5lJKD2RGBUmcSpeF8aDN7y_Y10VqK6qsi7pzzxCsQyFVRNxAfcbEJnc7TNOUKoaRrkm6IrVNnfxjyN6B5EJGny5aP4FJXqU50U2989ve9w8So6206svY7yA==] 3.[3] Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGUrxTo_0wpfJdgnQPxi3mEQI92IShY0Qxt8usWR3rE5jN68LdWEZia-3y-VAPJqOCPQSDdCI-ABqOxgUJiD-HBIISEPEOoGznE8IFi69eO379zPKZ2j4cDrmjrAS3b3h9sJsD4_XYy9emg==] 4.[2] GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWme3a3c1IztaXWKhXl-f1aoU6PoXTrdoHTrSg-BLJOIOAu3NABNuZXBgF0pfrgNHat4iajjRjVC4rFl0uEYKv7s6FE_I7eUhYNmf-3_cRxTOJm7_lljw1bYmle_kwpL4JkBo=] 5.[4] Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine - mdpi.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUu6qmULgZVdHQq0NzOpb-XQVegcdLnlWek5R925YWAcSR0cpVXDrVqFq1iJzzxMIkjyOBrN-kW8owM3HTXxNg4cFRF-EvRbpTJcUTcAGjGHWKUr2WFx3vDjXoKjuhHR4G]

Sources

- 1. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine | MDPI [mdpi.com]

- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ethyl-d5 Chloroformate in Mass Spectrometry-Based Metabolomics

Executive Summary

The transition from traditional silylation (e.g., BSTFA/MSTFA) to alkyl chloroformate derivatization represents a paradigm shift in gas chromatography-mass spectrometry (GC-MS) metabolomics. While Ethyl Chloroformate (ECF) established the capability for rapid, aqueous-phase derivatization, Ethyl-d5 Chloroformate (d5-ECF) elevates this technique by enabling precise Stable Isotope Dilution (SID) and Differential Isotope Labeling (DIL) workflows.

This guide details the mechanistic advantages, experimental protocols, and data interpretation strategies for deploying d5-ECF to quantify amino acids, organic acids, and amines in complex biological matrices (serum, urine, culture media).

Part 1: The Chemistry of Derivatization

To understand the advantage of the deuterated reagent, one must first master the base reaction. Unlike moisture-sensitive silylation, ECF derivatization occurs in aqueous media (or biphasic systems) and targets amines, carboxyls, and phenols.

Reaction Mechanism

The reaction proceeds in two simultaneous pathways mediated by a base (typically pyridine) and an alcohol (ethanol):

-

Carbamoylation (Amine Stabilization): The chloroformate reacts with the amino group to form a carbamate.

-

Esterification (Carboxyl Stabilization): The carboxyl group is esterified. Note: In the standard Husek method, the ethyl group on the carboxyl often originates from the ethanol medium, while the ethyl group on the nitrogen originates from the chloroformate.

Visualization: The d5-ECF Reaction Pathway

The following diagram illustrates the specific mass shift induced by d5-ECF on a primary amino acid.

Caption: Reaction pathway showing the incorporation of the deuterated ethyl group (C2D5) at the nitrogen terminus, creating a distinct mass spectral signature.

Part 2: The Deuterium Advantage (Why use d5-ECF?)

The primary utility of Ethyl-d5 chloroformate lies in Stable Isotope Dilution (SID) . In traditional workflows, researchers must purchase expensive, isotopically labeled standards for each analyte (e.g., 13C-Alanine, d3-Leucine). d5-ECF allows you to synthesize your own internal standards in situ for the entire metabolome simultaneously.

Comparative Advantages Table

| Feature | Traditional Silylation (BSTFA) | Standard ECF (d0) | Ethyl-d5 Chloroformate (d5) |

| Medium | Strictly Anhydrous (Time-consuming drying) | Aqueous / Biphasic | Aqueous / Biphasic |

| Reaction Time | 30–90 mins @ 60°C | < 5 mins @ Room Temp | < 5 mins @ Room Temp |

| Internal Standard | Requires buying labeled analytes | External standards only | Generates labeled IS for every amine |

| Mass Shift | Variable (TMS groups) | None (vs. reference) | +5 Da per amine functional group |

| Cost Efficiency | Low (Expensive standards) | High | Very High (One reagent labels all) |

The "In-Situ" Internal Standard Workflow

By derivatizing a "reference" sample (e.g., a pooled serum sample) with d5-ECF and your experimental samples with d0-ECF, you can mix them 1:1. The d5-derivatized analytes co-elute perfectly with the d0-analytes but are separated by mass (m/z).

-

Result: Perfect compensation for matrix effects, injection variability, and ionization suppression.

Part 3: Experimental Protocol (Serum Amino Acid Analysis)

Safety Note: Ethyl chloroformate is toxic and lachrymatory. Perform all steps in a fume hood. Pyridine is flammable and toxic.

Reagents Preparation

-

Reagent B (d5): Ethyl-d5 Chloroformate (99 atom % D).

-

Catalyst: Pyridine (Anhydrous).

-

Alcohol: Ethanol (Absolute). Optional: Use d6-Ethanol if labeling the carboxyl group is also required for higher mass shifts.

-

Extraction Solvent: Chloroform (containing 1% ECF to prevent hydrolysis).

Step-by-Step Methodology

This protocol describes the preparation of a d5-labeled internal standard mix and its use with experimental samples.

-

Preparation of Internal Standard (The "Spike"):

-

Take 100 µL of a pooled reference sample (e.g., pooled serum).

-

Add 100 µL of Reagent B (d5-ECF) protocol reagents (see steps 3-5 below, using d5-ECF).

-

Extract and store the organic layer. This is your "Master IS Mix."

-

-

Sample Preparation:

-

Aliquot 50 µL of experimental serum into a glass tube.

-

Precipitate proteins: Add 100 µL ethanol. Vortex 10s.

-

Centrifuge: 3000 x g for 5 mins. Transfer supernatant to a new tube.

-

-

Basification (Critical for Reaction):

-

Add 100 µL water to the supernatant.

-

Add 200 µL Ethanol:Pyridine (4:1 v/v) .

-

Why: Pyridine acts as an HCl scavenger and catalyst; Ethanol drives the esterification.

-

-

Derivatization:

-

For Samples: Add 20 µL d0-ECF . Vortex vigorously for 10 seconds.

-

Observation: Gas evolution (CO2) is normal.

-

For Reference Pool (if making fresh IS): Add 20 µL d5-ECF .

-

-

Extraction:

-

Add 300 µL Chloroform (containing 1% ECF).

-

Add 300 µL saturated NaHCO3 (to neutralize excess acid and separate phases).

-

Vortex 20s. Centrifuge 2000 x g for 2 mins.

-

-

Combination & Analysis:

-

Transfer 100 µL of the organic (bottom) layer from the Sample (d0) to a GC vial insert.

-

Add 100 µL of the Master IS Mix (d5) prepared in Step 1.

-

Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on sensitivity).

-

Part 4: Comparative Metabolomics Workflow (DIL)

The following diagram outlines the logic of Differential Isotope Labeling (DIL) using d5-ECF for relative quantification between Control and Disease states.

Caption: Workflow for Differential Isotope Labeling. Co-injection eliminates run-to-run variance, allowing precise relative quantification based on peak area ratios.

Part 5: Data Interpretation & Quality Control

Identifying the Mass Shift

When analyzing data, the d5-ECF derivative will show a specific mass shift compared to the d0-derivative.

-

Mono-amines (e.g., Alanine, Valine): Shift = +5 Da .

-

Di-amines (e.g., Lysine, Ornithine): Shift = +10 Da (two carbamate groups formed).

-

Hydroxyls (e.g., Tyrosine): Phenolic hydroxyls are also derivatized. Tyrosine (1 amine, 1 phenol) = +10 Da .

Quality Control Metrics

-

Reaction Efficiency: Monitor the presence of under-derivatized peaks (e.g., mono-derivatized Lysine). Efficiency should be >98%.

-

Isotope Purity: Ensure the d5-ECF reagent is >99% deuterated to prevent "crosstalk" (M+4 or M+3 signals interfering with natural isotopes of the d0 analyte).

-

Retention Time: d5-derivatives usually co-elute exactly with d0-derivatives. A slight shift (<0.05 min) may occur due to the deuterium isotope effect on chromatography, but they should fall within the same integration window.

References

-

Huŝek, P. (1991).[5] Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299.

-

Qiu, Y., Su, M., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283.

- Han, J., et al. (2013). Metabolomics with isotope labeling. Journal of Chromatography B, 929, 143-154. (Contextualizing DIL/SID workflows).

-

Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols, 5, 1709–1729.

Sources

Technical Guide: Ethyl-d5 Chloroformate (ECF-d5) for Stable Isotope Labeling

Executive Summary

Ethyl-d5 chloroformate (ECF-d5) is the deuterated analog of ethyl chloroformate, a derivatizing agent widely employed in Gas Chromatography-Mass Spectrometry (GC-MS). Unlike silylation reagents (e.g., MSTFA, BSTFA) which are moisture-sensitive and require heating, ECF-d5 mediates rapid alkylation in aqueous media at room temperature.

This guide details the application of ECF-d5 for Isotope Dilution Mass Spectrometry (IDMS) and Comparative Metabolomics . By introducing a stable heavy isotope tag (+5 Da per functional group), researchers can correct for matrix effects, ionization suppression, and extraction variations with high precision.

Part 1: Chemical Basis & Reaction Mechanism

The Reagent

-

Chemical Formula: Cl-CO-O-C₂D₅

-

Target Functional Groups: Primary/Secondary Amines, Carboxyls, Phenols, Thiols.

-

Mechanism Type: Nucleophilic substitution under Schotten-Baumann conditions.

The Dual-Step Derivatization Mechanism

The reaction proceeds in a biphasic system (typically water/alcohol/pyridine/chloroform). It involves two distinct chemical transformations occurring simultaneously:

-

N-Ethoxycarbonylation (Amine Labeling): The amine attacks the carbonyl carbon of ECF-d5, displacing chloride. The ethyl group (C₂D₅) is incorporated into the carbamate moiety.

-

Mass Shift:+5.03 Da (per amine group).

-

-

Esterification (Carboxyl Labeling): The carboxyl group reacts with ECF to form a mixed anhydride intermediate. This intermediate is unstable and is rapidly attacked by the alcohol present in the solvent system (typically Ethanol or Methanol).

-

Critical Note: The ethyl group on the carboxyl ester is derived from the alcohol solvent , not the chloroformate. To achieve a "full" d5-labeling on the carboxyl group, one must use Ethanol-d5 as the co-reagent. If standard ethanol is used with ECF-d5, the carboxyl ester will be "light" (d0).

-

Reaction Pathway Diagram

Caption: Mechanism of ECF-d5 derivatization. Note that the amine tag comes from ECF, while the carboxyl ester group is donated by the alcohol solvent.

Part 2: Strategic Applications

Comparative Metabolomics (Differential Labeling)

In this workflow, two sample groups (e.g., Control vs. Treated) are derivatized separately—one with light reagents (ECF-d0/EtOH-d0) and the other with heavy reagents (ECF-d5/EtOH-d5). The samples are then mixed 1:1 and analyzed in a single GC-MS run.

| Feature | Light Sample (Control) | Heavy Sample (Treated) |

| Reagent | Ethyl Chloroformate (d0) | Ethyl-d5 Chloroformate (d5) |

| Alcohol | Ethanol (d0) | Ethanol-d5 (d5) |

| Mass Shift | +0 Da | +5 Da (per functional group) |

| Result | Co-eluting peaks separated by mass (m/z).[1] | Ratio of Light/Heavy peak areas = Relative Quantification. |

Isotope Dilution Mass Spectrometry (IDMS)

For absolute quantification, a specific analyte standard is synthesized using ECF-d5 and spiked into the biological sample as an Internal Standard (ISTD). This corrects for:

-

Incomplete extraction recovery.

-

Derivatization efficiency variability.

-

MS detector response drift.

Part 3: Experimental Protocol (Modified Husek Method)

Safety Warning: Ethyl chloroformate is fatal if inhaled , flammable, and corrosive.[2] Perform all steps in a certified chemical fume hood. Wear butyl rubber gloves.

Reagents & Preparation

-

ECF-d5 Reagent: Ethyl-d5 chloroformate (≥98 atom % D).

-

Solvent A: Ethanol-d5 (if labeling carboxyls) or Ethanol (absolute).

-

Solvent B: Pyridine (anhydrous).

-

Extraction Solvent: Chloroform (CHCl₃) containing 1% ECF-d5 (to prevent hydrolysis).

-

Acidifier: 0.1 M HCl.

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 100 µL of biological fluid (plasma/urine) or tissue homogenate.

-

Add 50 µL of Internal Standard solution.

-

(Optional) Protein Precipitation: Add 200 µL Ethanol, vortex, centrifuge. Use supernatant.

-

-

Basification (Critical for Amine Reactivity):

-

To the aqueous sample, add 100 µL of Pyridine/Ethanol (1:4 v/v) .

-

Why: Pyridine acts as an HCl scavenger and catalyst. The pH must be >9 for the amine nucleophilic attack to proceed efficiently.

-

-

Primary Derivatization:

-

Add 50 µL of ECF-d5 .

-

Vortex vigorously for 30 seconds.

-

Observation: Gas evolution (CO₂) will occur. This "effervescence" confirms the reagent is active.

-

-

Extraction:

-

Add 300 µL of Chloroform (containing 1% ECF) .

-

Add 200 µL of 1% Sodium Bicarbonate (NaHCO₃) solution.

-

Vortex for 60 seconds. Centrifuge at 3000 RPM for 3 minutes.

-

Mechanism:[3][4][5] The bicarbonate neutralizes excess acid and improves phase separation. The derivatives partition into the bottom chloroform layer.

-

-

Analysis:

-

Transfer the bottom organic layer (Chloroform) to a GC vial with a glass insert.

-

Inject 1 µL into GC-MS (Splitless mode).

-

Part 4: Data Interpretation & Quality Control

Mass Spectral Shifts

When interpreting spectra, calculate the expected mass shift based on the number of derivatizable groups.

| Analyte Type | Functional Groups | Reagents Used | Mass Shift (vs Native) |

| Amino Acid | 1 Amine, 1 Carboxyl | ECF-d5 + EtOH-d0 | +77 Da (d5-Carbamate + d0-Ester) |

| Amino Acid | 1 Amine, 1 Carboxyl | ECF-d5 + EtOH-d5 | +82 Da (d5-Carbamate + d5-Ester) |

| Fatty Acid | 1 Carboxyl | ECF-d5 + EtOH-d5 | +33 Da (d5-Ester) |

| Phenol | 1 Hydroxyl | ECF-d5 | +77 Da (d5-Carbonate) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield of Amines | pH too low (Acidic). | Increase Pyridine volume. Ensure sample is not highly acidic before starting. |

| No CO₂ Bubbles | ECF-d5 hydrolyzed/degraded. | ECF is moisture sensitive.[6] Use a fresh ampoule. Store under inert gas. |

| Split Peaks | Mono- vs Di-derivatization. | Some amino acids (Lysine, Tyrosine) have side chains. Ensure excess ECF is used to drive reaction to completion. |

| Column Bleed | Excess reagent injection. | Ensure the extraction step (chloroform) is clean; do not inject the aqueous layer. |

Part 5: References

-

Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. Link

-

Hušek, P. (1998).[7] Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B, 717(1-2), 57-91.[7] Link

-

Huang, X., & Regnier, F. E. (2008).[8] Differential metabolomics using stable isotope labeling and two-dimensional gas chromatography with time-of-flight mass spectrometry.[8] Analytical Chemistry, 80(1), 107-114.[8] Link

-

Han, J., et al. (2013). Metabolomics with isotope labeling: From a specific tracer to a global omics. Metabolomics, 9, 534-541. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. lobachemie.com [lobachemie.com]

- 4. Methodology for In-Situ Extraction and Derivatization of Amino Acids from Aqueous Media, 15-R6250 | Southwest Research Institute [swri.org]

- 5. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine [mdpi.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Differential metabolomics using stable isotope labeling and two-dimensional gas chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl-d5 Chloroformate in Advanced Metabolomics: Commercial Sourcing, Derivatization Mechanisms, and GC-MS Protocols

Executive Summary

In the fields of metabolomics and stable isotope dilution analysis (SIDA), the accurate quantification of polar metabolites—such as amino acids, organic acids, and biogenic amines—requires robust derivatization to enhance volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl chloroformate (ECF) has largely superseded traditional silylation reagents due to its ability to react instantaneously in aqueous media at room temperature.

The deuterated analog, Ethyl-d5 chloroformate , is a critical reagent used for Stable Isotope Labeling by Derivatization (SILD). By introducing a +5 Da mass shift per derivatized functional group, researchers can create highly reliable internal standards directly within the sample matrix. This whitepaper details the commercial availability, mechanistic causality, and field-proven protocols for utilizing Ethyl-d5 chloroformate in high-throughput MS workflows.

Commercial Sources and Physicochemical Specifications

Due to the isotopic enrichment required for accurate mass spectrometry, Ethyl-d5 chloroformate is synthesized under strict conditions to ensure high isotopic purity (typically ≥99 atom % D). The compound is highly reactive, corrosive, and moisture-sensitive, meaning commercial suppliers often provide it either as a neat liquid under inert gas or stabilized in a solvent matrix.

Table 1: Commercial Sources and Specifications of Ethyl-d5 Chloroformate

| Supplier / Brand | Catalog / Product ID | CAS Number | Formulation | Isotopic Purity | Molecular Weight |

| Sigma-Aldrich (Merck) [2] | 768545 | 1056938-00-1 | 7 wt. % solution in toluene | 99 atom % D | 113.55 g/mol |

| CDN Isotopes [3] | D-7393 | 1056938-00-1 | Neat liquid (0.5 g - 1 g) | 99 atom % D | 113.55 g/mol |

| Smolecule [1] | S15694474 | 1056938-00-1 | Neat liquid | >98 atom % D | 113.55 g/mol |

Expert Insight: When selecting a commercial source, consider the downstream solvent compatibility. The 7 wt. % toluene solution from Sigma-Aldrich [2] is highly convenient for direct liquid-liquid extraction workflows, as toluene readily partitions from the aqueous phase. However, if toluene interferes with early-eluting GC peaks, neat reagents from CDN Isotopes or Smolecule [1], [3] dissolved in situ in chloroform or hexane are preferable.

Mechanistic Principles of Chloroformate Derivatization

To design a self-validating experimental protocol, one must understand the causality behind the reagent interactions. Unlike trimethylsilylation (TMS), which requires the strict exclusion of water and extended heating, ECF derivatization thrives in aqueous/organic mixtures [4], [5].

The reaction targets three primary functional groups:

-

Amines (-NH2 / -NHR): React directly with Ethyl-d5 chloroformate to form stable ethyl-d5 carbamates.

-

Hydroxyls (-OH): Phenolic and aliphatic hydroxyls undergo ethoxycarbonylation to form ethyl-d5 carbonates [5].

-

Carboxyls (-COOH): The mechanism here is more complex. The carboxyl group first reacts with Ethyl-d5 chloroformate to form a highly reactive mixed carboxylic-carbonic acid anhydride. This intermediate subsequently reacts with an alcohol co-reactant (typically ethanol) in the medium, releasing CO₂ and forming an ester [4].

Critical Causality Note: Because the final esterification of the carboxyl group relies on the alcohol present in the solvent rather than the chloroformate itself, adding unlabeled ethanol will result in an unlabeled ethyl ester at the carboxyl site, while the amine site receives the d5-label. To achieve full deuteration across all sites, Ethanol-d6 must be used as the co-reactant.

Fig 1: Mechanism of ECF derivatization for amines and carboxyl groups.

Experimental Protocol: Aqueous-Phase Derivatization

The following step-by-step methodology outlines a robust, self-validating workflow for the derivatization of polar metabolites in biological fluids (e.g., urine, plasma) using Ethyl-d5 chloroformate.

Reagents Required

-

Ethyl-d5 chloroformate (neat or 7% in toluene)

-

Pyridine (acts as an acid scavenger and reaction catalyst)

-

Ethanol (or Ethanol-d6 for fully deuterated esterification)

-

Extraction Solvent (Hexane or Chloroform)

-

Internal Standard (e.g., Methyl heptadecanoate) [5]

Step-by-Step Methodology

-

Sample Preparation: Aliquot 100 µL of the aqueous biological sample into a silanized glass reaction vial.

-

Internal Standard Addition: Spike the sample with 10 µL of the Internal Standard (50 µg/mL). Causality: Adding the IS prior to derivatization ensures that any volumetric losses during extraction are mathematically normalized, establishing a self-validating recovery metric.

-

Solvent & Catalyst Addition: Add 100 µL of an Ethanol/Pyridine mixture (typically a 4:1 v/v ratio). Vortex for 5 seconds. Causality: Pyridine neutralizes the HCl generated during the carbamate formation, driving the reaction forward. Ethanol serves as the necessary nucleophile for the mixed anhydride intermediate [4].

-

Derivatization: Slowly add 20 µL of Ethyl-d5 chloroformate. Cap the vial loosely to allow for CO₂ gas evolution. Vortex vigorously for 30 seconds at room temperature.

-

Extraction: Add 200 µL of Hexane (or Chloroform) and 100 µL of a 1 M Sodium Bicarbonate solution. Vortex for 60 seconds to partition the derivatized, non-polar analytes into the organic layer.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Collection: Carefully transfer the upper organic layer (if using hexane) into a GC-MS autosampler vial containing a low-volume insert.

Fig 2: Aqueous-phase derivatization workflow using Ethyl-d5 chloroformate.

Data Interpretation and Self-Validation

To guarantee the trustworthiness of the generated data, the analytical run must be continuously evaluated for reaction completeness.

Mass Shift Analysis

When comparing samples derivatized with standard ECF versus Ethyl-d5 chloroformate, distinct mass shifts are observed in the mass spectra. These shifts allow for the precise deconvolution of co-eluting peaks in complex matrices.

Table 2: Expected Mass Shifts Post-Derivatization

| Functional Group | Unlabeled Derivatization Mass Addition | D5-Labeled Derivatization Mass Addition | Net Mass Shift per Group (Unlabeled vs D5) |

| Amine (-NH2) | +72 Da (Carbamate) | +77 Da (d5-Carbamate) | +5 Da |

| Hydroxyl (-OH) | +72 Da (Carbonate) | +77 Da (d5-Carbonate) | +5 Da |

| Carboxyl (-COOH) * | +28 Da (Ester) | +28 Da (Ester) | 0 Da (Unless Ethanol-d6 is used) |

*Note: As explained in Section 2, the alkyl group added to the carboxyl site originates from the alcohol co-reactant, not the chloroformate reagent [4].

System Self-Validation Metrics

A scientifically rigorous protocol relies on internal checks. Implement the following criteria to validate your workflow:

-

Completeness of Reaction: Monitor the Extracted Ion Chromatograms (EICs) for partially derivatized species. For example, when analyzing Tyrosine (which contains an amine, a carboxyl, and a phenolic hydroxyl), the presence of a di-derivatized peak instead of the expected tri-derivatized peak indicates reagent depletion or insufficient pyridine buffering.

-

Artifact Monitoring: Ethyl chloroformate can react with residual water to form diethyl carbonate (or its deuterated analogs). While this elutes early in the GC run, an excessive diethyl carbonate peak indicates that the sample was too dilute, potentially suppressing analyte derivatization efficiency.

References

- Smolecule. "Buy Ethyl-d5 chloroformate | 1056938-00-1 - Smolecule." smolecule.com.

- Sigma-Aldrich. "Ethyl-d5 chloroformate solution 7 wt. % in toluene, 99 atom % D." sigmaaldrich.com.

- Cromlab (CDN Isotopes). "D-7393 Ethyl-d5 Chloroformate." cromlab-instruments.es.

- Wang J, Huang ZH, Gage DA, Watson JT. "Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction." Journal of Chromatography A, PubMed.

- MDPI. "Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine." mdpi.com.

Introduction: The Chemical Logic of Derivatization

Optimizing Analyte Volatility and Stability: A Strategic Guide to Derivatization in GC-MS

In Gas Chromatography-Mass Spectrometry (GC-MS), the fundamental prerequisite for analysis is that the analyte must be volatile and thermally stable. However, many biologically relevant molecules—amino acids, organic acids, steroids, and drugs—possess polar functional groups (-OH, -NH, -COOH) that form intermolecular hydrogen bonds.

These interactions lead to three critical failures in GC analysis:

-

Non-volatility: The compound decomposes before vaporization.

-

Adsorption: Active hydrogens interact with silanol groups on the glass liner or column phase, causing severe peak tailing.

-

Poor Detectability: Low ionization efficiency in the MS source.

Derivatization is not merely a sample prep step; it is a targeted chemical modification designed to replace these active hydrogens with non-polar moieties, thereby disrupting hydrogen bonding, increasing volatility, and often introducing mass spectral tags that enhance identification.

Mechanisms of Action: The "Big Three" Chemistries

As researchers, we primarily utilize three mechanisms. Understanding the electron flow in these reactions is vital for troubleshooting failed batches.

A. Silylation (The Workhorse)

-

Target: -OH, -COOH, -NH₂, -SH.

-

Mechanism: Nucleophilic attack. The active hydrogen is replaced by a trimethylsilyl (TMS) group.

-

Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA are dominant because their by-products (trifluoroacetamide) are volatile and elute early, preventing column fouling.

-

Catalysis: We often add 1% TMCS (Trimethylchlorosilane) to increase the donor strength (leaving group potential) for sterically hindered groups (e.g., secondary alcohols).

B. Acylation

-

Target: Highly polar amines, phenols, and alcohols.

-

Mechanism: Conversion to esters, thioesters, or amides.

-

Strategic Utility: Acylation introduces electronegative groups (fluorine) using reagents like PFPA (Pentafluoropropionic anhydride). This is crucial for Negative Chemical Ionization (NCI) modes or Electron Capture Detectors (ECD), enhancing sensitivity by orders of magnitude.

C. Alkylation (Esterification)

-

Target: Carboxylic acids and acidic hydrogens.

-

Mechanism: Replacement of active hydrogen with an alkyl group (methyl, butyl).

-

Application: The gold standard for Fatty Acid Methyl Ester (FAME) analysis.

Strategic Reagent Selection

Do not choose a reagent randomly. Use this comparative matrix to select the chemistry that matches your analyte's functional group and your detection limits.

| Feature | Silylation (TMS) | Acylation (Fluorinated) | Alkylation (Methylation) |

| Primary Targets | Sugars, Steroids, Alcohols, Acids | Amines, Phenols, Drugs of Abuse | Fatty Acids, Organic Acids |

| Reagents | BSTFA, MSTFA, MTBSTFA | PFPA, TFAA, HFBA | BF3-Methanol, BCl3-Methanol |

| Stability | Low: Moisture sensitive (hydrolyzes) | High: Stable derivatives | High: Stable derivatives |

| MS Benefit | M+73 peak (TMS group) aids ID | Electronegative groups for NCI | Simple spectra, standard libraries |

| Risk Factor | Incomplete reaction with steric hindrance | Acidic by-products can damage column | Harsh conditions (requires heating) |

Visualizing the Decision Process

The following decision tree illustrates the logic flow for selecting a derivatization strategy based on analyte chemistry.

Caption: Decision matrix for selecting derivatization chemistry based on functional group priority.

Validated Experimental Protocols

These protocols are designed to be self-validating . The inclusion of internal standards and specific visual checks ensures the reaction has proceeded correctly.

Protocol A: Silylation of Metabolites (General Profiling)

Use for: Sugars, amino acids, organic acids, steroids.

-

Lyophilization: Evaporate 50 µL of sample (e.g., plasma extract) to complete dryness under nitrogen. Critical: Any residual water will quench the reagent.

-

Methoximation (Optional but Recommended): Add 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 mins. Why? This protects keto-groups and prevents ring-opening isomerism in sugars (reducing 5 peaks to 2).

-

Silylation: Add 50 µL MSTFA + 1% TMCS .

-

Reaction: Cap tightly and incubate at 37°C for 30 minutes. (For sterically hindered steroids, increase to 60°C for 60 mins).

-

Validation: Inject 1 µL. Look for the sharp solvent front of pyridine followed by the MSTFA peak. If the MSTFA peak is missing, moisture destroyed the reagent.

Protocol B: Alkylation of Fatty Acids (FAMEs)

Use for: Lipid profiling, cell membrane analysis.

-

Hydrolysis/Esterification: Add 1 mL BF3-Methanol (14%) to the dried lipid extract.

-

Heat: Incubate at 60°C for 10 minutes. Caution: Overheating causes degradation of PUFAs (Polyunsaturated Fatty Acids).

-

Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL H₂O. Vortex vigorously.

-

Phase Separation: Centrifuge. The FAMEs partition into the upper Hexane layer .

-

Transfer: Transfer the top hexane layer to a GC vial containing anhydrous Na₂SO₄ (to remove trace water) before injection.

Mechanism Visualization: Silylation[2]

Understanding the nucleophilic attack helps in troubleshooting low yields.

Caption: Reaction pathway of silylation. The active hydrogen is replaced by a TMS group, releasing a volatile amide.

Troubleshooting & Quality Assurance

A robust method must be self-monitoring. Use these indicators to validate your data integrity.

| Symptom | Root Cause | Corrective Action |

| Missing Peaks | Moisture contamination | Ensure samples are lyophilized; check drying agents (Na₂SO₄). |

| Peak Tailing | Active sites in liner/column | Change liner (deactivated wool); trim column inlet by 10-20 cm. |

| "Ghost" Peaks | Septum bleed or Reagent impurities | Use low-bleed septa; verify reagent purity (reagent blank). |

| Low Yield (Steroids) | Steric hindrance | Increase reaction time/temp; switch to stronger catalyst (TMSI). |

| Vacuum Loss | Vials not capped tightly | Use crimp caps with PTFE/Silicone septa; check ferrule tightness. |

Expert Insight: Always run a Reagent Blank (Solvent + Reagent, no sample). If you see peaks in the blank that overlap with your analyte retention times, your data is compromised.

References

-

Shimadzu Corporation. Handbook for Metabolites Analysis: Pretreatment Procedure. Retrieved from

-

Sigma-Aldrich (Merck). Derivatization Reagents for GC: Silylation, Acylation, and Alkylation. Retrieved from

-

Agilent Technologies. GC/MS Derivatization Guide and Metabolomics Standards. Retrieved from

-

Restek Corporation. Derivatization of Sugars for GC-MS: Analytical Challenges and Methods. Retrieved from

Methodological & Application

Application Note: Absolute Quantification of Organic Acids via GC-MS Using Ethyl-d5 Chloroformate Isotope-Coded Derivatization

Executive Summary & Scientific Rationale

The comprehensive profiling of organic acids is a cornerstone of modern metabolomics, clinical diagnostics, and drug development. While Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled chromatographic resolution and library-matching capabilities, the inherent non-volatility of highly polar carboxylic and hydroxyl groups necessitates chemical derivatization[1].

Historically, silylation (e.g., TMS derivatization) has been the gold standard. However, silylation requires rigorous sample desiccation, which invariably leads to the loss of volatile short-chain fatty acids (SCFAs) and introduces moisture-dependent artifacts. To bypass these limitations, alkyl chloroformate derivatization —pioneered by P. Husek in the 1990s—has emerged as a superior alternative[2]. Ethyl chloroformate (ECF) reacts instantaneously with organic acids directly in aqueous media at room temperature, eliminating the need for drying steps[3].

This application note details an advanced Isotope-Coded Derivatization (ICD) strategy using Ethyl-d5 chloroformate (ECF-d5) . By derivatizing reference standards with heavy ECF-d5 and biological samples with light ECF, researchers can pool the extracts prior to GC-MS analysis[4]. This creates a self-validating system : the heavy derivatives act as perfect internal standards that co-elute with their endogenous counterparts, effectively nullifying matrix effects, extraction inefficiencies, and injection variability[5].

Chemical Mechanism: The Causality of Derivatization

Understanding the reaction kinetics is critical for protocol optimization. The esterification of carboxylic acids by alkyl chloroformates in aqueous environments does not occur spontaneously; it is driven by the addition of a weak base catalyst, universally pyridine [6].

When ECF-d5 is introduced to an aqueous sample containing pyridine and ethanol, the reaction proceeds via a highly reactive N-acylpyridinium intermediate [6]. Pyridine attacks the chloroformate, displacing the chloride ion. The carboxylate group of the organic acid then attacks this complex, leading to the expulsion of carbon dioxide (

Simultaneously, hydroxyl groups (common in metabolites like lactic and citric acid) undergo ethoxycarbonylation to form carbonates, while primary and secondary amines form carbamates[7].

Figure 1: Mechanism of alkyl chloroformate-mediated esterification via the N-acylpyridinium intermediate.

Workflow & Experimental Protocol

The following protocol leverages the ICD methodology to ensure absolute quantification. By executing derivatization and liquid-liquid extraction (LLE) simultaneously, the workflow is compressed into a 10-minute preparation window[3].

Figure 2: Isotope-Coded Derivatization (ICD) workflow ensuring self-validating quantification.

Reagents & Materials

-

Derivatizing Agents : Ethyl chloroformate (ECF, ≥99%), Ethyl-d5 chloroformate (ECF-d5, 99 atom % D).

-

Catalyst/Solvent System : Pyridine (anhydrous), Absolute Ethanol. Note: Ethanol acts as both a co-solvent to prevent biphasic separation during the initial reaction and actively participates in the esterification equilibrium[7].

-

Extraction Solvent : Hexane or Chloroform (GC-MS grade).

-

Buffer : 1.0 M Sodium bicarbonate (

) to maintain pH ~8.0–9.0.

Step-by-Step ICD Protocol

This protocol is designed as a self-validating system. Any loss of analyte during extraction or degradation in the GC inlet will equally affect both the light and heavy isotopes, leaving the quantitative ratio undisturbed.

Step 1: Matrix Preparation

-

Sample Tube (Light): Aliquot 100 µL of biological sample (e.g., plasma, urine, or cell lysate) into a 2 mL glass vial.

-

Standard Tube (Heavy): Aliquot 100 µL of an aqueous calibration standard mixture into a separate 2 mL glass vial.

-

Add 50 µL of 1.0 M

to both tubes to adjust the pH to ~8.5.

Step 2: Catalysis & Solvation

-

Add 100 µL of an Ethanol/Pyridine mixture (4:1, v/v) to both tubes.

-

Vortex briefly (5 seconds) to ensure a homogenous single-phase system.

Step 3: Derivatization

-

Sample Tube: Add 20 µL of ECF (Light) .

-

Standard Tube: Add 20 µL of ECF-d5 (Heavy) .

-

Vortex vigorously for 30 seconds. The reaction is exothermic and instantaneous, generating

bubbles. Caution: Vent vials carefully.

Step 4: Pooling & Liquid-Liquid Extraction (LLE)

-

Transfer 100 µL of the derivatized Sample (Light) and 100 µL of the derivatized Standard (Heavy) into a new, clean 2 mL glass vial.

-

Add 300 µL of Hexane (or Chloroform for highly polar multi-carboxylic acids) to the pooled mixture[3].

-

Vortex for 1 minute to partition the volatile ethyl esters into the organic layer.

-

Centrifuge at 3,000 × g for 3 minutes to achieve sharp phase separation.

-

Carefully transfer the upper organic layer (hexane) into a GC-MS autosampler vial equipped with a glass insert.

GC-MS Instrumental Parameters

-

Column : HP-5ms or DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness)[2].

-

Injection : 1 µL, Splitless mode, Injector temperature: 260 °C.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Program : Initial hold at 60 °C for 2 min; ramp at 15 °C/min to 300 °C; final hold for 5 min[3].

-

Mass Spectrometer : Electron Ionization (EI) at 70 eV. Ion source at 280 °C.

-

Acquisition : Scan mode (m/z 50–600) for untargeted profiling, or Selected Ion Monitoring (SIM) for targeted high-sensitivity quantification.

Data Presentation: Mass Shift Diagnostics

The diagnostic power of the ICD method lies in the predictable mass shifts. For every functional group derivatized, the ECF-d5 reagent imparts a specific mass increment compared to the light ECF reagent.

-

Carboxyl groups (-COOH) are converted to ethyl esters.

-

Light addition:

Da -

Heavy addition:

Da -

Shift per group:

-

-

Hydroxyl groups (-OH) are converted to ethyl carbonates.

-

Light addition:

Da -

Heavy addition:

Da -

Shift per group:

-

Consequently, the total mass difference between the light and heavy derivative is exactly

Table 1: GC-MS Characteristics and Isotopic Mass Shifts of Common Organic Acids

| Analyte | Functional Groups (-COOH / -OH) | Derivative Formed | Light ECF Mass Shift (Da) | Heavy ECF-d5 Mass Shift (Da) | Total |

| Lactic Acid | 1 / 1 | Diethyl (1 ester, 1 carbonate) | +100 | +110 | +10 |

| Pyruvic Acid | 1 / 0 | Monoethyl ester | +28 | +33 | +5 |

| Succinic Acid | 2 / 0 | Diethyl ester | +56 | +66 | +10 |

| Malic Acid | 2 / 1 | Triethyl (2 ester, 1 carbonate) | +128 | +143 | +15 |

| Citric Acid | 3 / 1 | Tetraethyl (3 ester, 1 carbonate) | +156 | +176 | +20 |

Data Interpretation Note: When analyzing the mass spectra, identify the molecular ion (or primary fragment) of the light analyte. The corresponding heavy internal standard will elute at the exact same retention time (or slightly earlier by ~0.01-0.03 minutes due to the inverse isotope effect of deuterium) and will exhibit a base peak shifted by the exact

References

-

Husek, P. (1995). "A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids." Analytical and Bioanalytical Chemistry. Available at:[Link]

-

Kvitvang, H. F., et al. (2011). "Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis." Springer Protocols. Available at:[Link]

-

Vodrážka, P., et al. (2021). "Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

-

MDPI Separations. (2025). "Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine." Available at:[Link]

-

MDPI Molecules. (2021). "Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization." Available at:[Link]

-

Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling." Current Protocols in Molecular Biology, NIH. Available at:[Link]

-

Qiu, Y., et al. (2007). "Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling." Analytica Chimica Acta, ResearchGate. Available at:[Link]

Sources

- 1. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Fatty Acids via Isotope-Coded Derivatization with Ethyl-d5 Chloroformate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Isotope-Coded Derivatization (ICD)

Introduction & Analytical Challenges

Fatty acids (FAs) are critical biomarkers in metabolic disorders, oncology, and microbiome research. However, their direct analysis via GC-MS is hindered by poor volatility, thermal instability, and severe peak tailing. While traditional derivatization (e.g., silylation or methylation) improves chromatographic performance, accurate quantification in complex biological matrices suffers from severe matrix suppression and the prohibitive cost of acquiring individual stable-isotope internal standards for every target analyte[1].

To circumvent these limitations, Isotope-Coded Derivatization (ICD) using Ethyl-d5 chloroformate (ECF-d5) offers an elegant, multiplexed solution. By derivatizing a reference pool with a "heavy" isotopic tag and the biological sample with a "light" tag, every analyte generates its own pseudo-internal standard, ensuring absolute quantitative precision and eliminating matrix-induced bias[2].

Mechanistic Principles & Causality

The derivatization of carboxylic acids by alkyl chloroformates in aqueous-organic media is a rapid, room-temperature reaction driven by base catalysis (typically pyridine)[3].

The Reaction Cascade:

-

Activation: The fatty acid reacts with the chloroformate to form a highly reactive mixed anhydride intermediate.

-

Esterification: The intermediate undergoes nucleophilic attack by the co-solvent alcohol, releasing CO₂ and HCl (neutralized by pyridine) to yield the final alkyl ester.

Critical Expertise Insight (Avoiding Isotopic Scrambling): A common pitfall in ICD is the mismatch of the alcohol co-solvent. The esterifying alkyl group is competitively donated by both the chloroformate reagent and the alcohol co-solvent. If ECF-d5 is used with standard unlabeled ethanol, a scrambled mixture of light (-CH₂CH₃) and heavy (-CD₂CD₃) esters will form, destroying quantitative integrity. Causality dictates that ECF-d5 must strictly be paired with Ethanol-d6 to ensure 100% heavy tag incorporation[1].

Fig 1. Chemical mechanism of fatty acid derivatization using Ethyl-d5 chloroformate.

Experimental Protocol: A Self-Validating System

This protocol establishes a self-validating workflow. Because the heavy-labeled standards are mixed with the light-labeled samples prior to extraction, any subsequent volumetric losses, extraction inefficiencies, or MS ionization fluctuations affect both isotopes equally. The Light/Heavy ratio remains perfectly preserved, guaranteeing data trustworthiness[4].

Reagents Required

-

Light Reagents: Ethyl chloroformate (ECF), Ethanol (EtOH), Pyridine.

-

Heavy Reagents: Ethyl-d5 chloroformate (ECF-d5), Ethanol-d6 (EtOH-d6), Pyridine.

-

Extraction Solvent: Hexane (GC-MS grade).

Step-by-Step Methodology

Step 1: Heavy Derivatization (Reference Standard Pool)

-

Aliquot 100 µL of the calibration standard mixture (containing known concentrations of FAs) into a glass reaction vial.

-

Add 100 µL of Ethanol-d6 and 20 µL of Pyridine. Vortex briefly.

-

Add 20 µL of ECF-d5 . Vortex immediately for 30 seconds. (Note: Effervescence will occur as CO₂ is liberated).

Step 2: Light Derivatization (Biological Sample)

-

Aliquot 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a separate glass vial.

-

Add 100 µL of Ethanol and 20 µL of Pyridine. Vortex briefly.

-

Add 20 µL of ECF . Vortex immediately for 30 seconds.

Step 3: ICD Mixing & Extraction

-

Transfer 50 µL of the Light reaction mixture and 50 µL of the Heavy reaction mixture into a new extraction vial.

-

Add 200 µL of Hexane and 100 µL of ultrapure water (to partition out salts and pyridine).

-

Vortex vigorously for 1 minute, then centrifuge at 10,000 × g for 5 minutes.

-

Transfer 100 µL of the upper organic (Hexane) layer to a GC-MS autosampler vial containing a low-volume insert.

Fig 2. Isotope-Coded Derivatization (ICD) workflow for absolute quantification.

Data Presentation & Instrumental Parameters

To maximize sensitivity, GC-MS analysis should be operated in Selected Ion Monitoring (SIM) mode. The ECF-d5 derivatization induces a precise +5 Da mass shift per carboxylic acid group[2]. For saturated long-chain fatty acids, the McLafferty rearrangement fragment is the most abundant and reliable quantifier ion.

Table 1: GC-MS Operating Conditions

| Parameter | Setting |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection | 1 µL, Splitless mode, Inlet Temp: 250 °C |

| Oven Program | 60 °C (hold 2 min) → 10 °C/min to 280 °C (hold 5 min) |

| Ionization | Electron Impact (EI), 70 eV |

| MS Source Temp | 230 °C |

Table 2: Target Ions for ICD Quantification

| Fatty Acid | Chain Length | Light Ester (ECF) Quantifier m/z | Heavy Ester (ECF-d5) Quantifier m/z | Mass Shift (Δm) | Diagnostic Fragment Type |

| Acetic Acid | C2:0 | 88 | 93 | +5 | Molecular Ion [M]⁺ |

| Butyric Acid | C4:0 | 116 | 121 | +5 | Molecular Ion [M]⁺ |

| Palmitic Acid | C16:0 | 88 | 93 | +5 | McLafferty Fragment |

| Stearic Acid | C18:0 | 88 | 93 | +5 | McLafferty Fragment |

| Oleic Acid | C18:1 | 310 | 315 | +5 | Molecular Ion [M]⁺ |

Note: For C16:0 and C18:0, the base peak in EI-MS is the McLafferty fragment[CH₂=C(OH)OR]⁺. The shift from m/z 88 to 93 confirms the integrity of the heavy ethyl tag without overlapping isotopic interference.

References

-

[3] Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283. URL:[Link]

-

[1] Awad, H., et al. (2013). Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics. Journal of Bioscience and Bioengineering, 117(2), 131-138. URL:[Link]